5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
CAS No.: 1261740-33-3
Cat. No.: VC8063960
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261740-33-3 |
|---|---|
| Molecular Formula | C12H8F3NO2 |
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | 5-[4-(trifluoromethoxy)phenyl]pyridin-3-ol |
| Standard InChI | InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(17)7-16-6-9/h1-7,17H |
| Standard InChI Key | NFUVWAKKJKHZSD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=CN=C2)O)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CN=C2)O)OC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine core substituted at positions 3 and 5. The 3-hydroxyl group introduces polarity and hydrogen-bonding capacity, while the 5-(4-trifluoromethoxy)phenyl group contributes steric bulk and electron-withdrawing effects. The trifluoromethoxy moiety (-OCF) is meta to the pyridine linkage, creating a planar aromatic system that facilitates π-π stacking interactions .
Key Physicochemical Parameters
The compound’s LogP of 3.53 indicates moderate lipophilicity, balancing solubility in organic solvents and aqueous media . Its polar surface area (42 Ų) and hydrogen-bond donor/acceptor counts (1 and 3, respectively) suggest permeability across biological membranes, a critical factor in drug design . The rotational bond count (3) and aromatic ring system (2 rings) further influence its conformational flexibility and binding affinity to biological targets .
Table 1: Physicochemical Properties of 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.19 g/mol | |
| LogP | 3.53 | |
| Polar Surface Area | 42 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves cross-coupling reactions to introduce the trifluoromethoxyaryl group. A plausible route employs Suzuki–Miyaura coupling between a 5-bromopyridin-3-ol derivative and 4-(trifluoromethoxy)phenylboronic acid. This method, analogous to strategies used for related pyridine derivatives, leverages palladium catalysts to form the carbon–carbon bond . Alternative approaches include Ullmann-type couplings or nucleophilic aromatic substitution, though these may require harsher conditions due to the electron-deficient nature of the pyridine ring .
Optimization Challenges
Key challenges include preserving the hydroxyl group during coupling reactions and avoiding dehalogenation side reactions. Protective groups such as silyl ethers are often employed to shield the hydroxyl functionality. For example, tert-butyldimethylsilyl (TBS) protection followed by deprotection under mild acidic conditions has been reported for similar structures .
Post-Synthetic Modifications
The hydroxyl group at position 3 serves as a handle for further derivatization:
-
Etherification: Alkylation with alkyl halides yields ether derivatives, enhancing lipophilicity.
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Acylation: Reaction with acyl chlorides produces esters, which can improve bioavailability.
The trifluoromethoxy group is generally inert under mild conditions but can participate in radical reactions or electrophilic substitutions under directed ortho-metalation .
Applications in Materials Science
Organic Electronics
The compound’s conjugated system and fluorine content make it a candidate for organic light-emitting diodes (OLEDs). Fluorine atoms improve electron injection properties, while the hydroxyl group enables surface functionalization of metal oxides in photovoltaic devices .
Liquid Crystals
The rigid aromatic core and flexible trifluoromethoxy tail promote mesophase formation. Such structures are explored in liquid crystal displays (LCDs) for their low viscosity and high thermal stability .
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